molecular formula C6H7N3OS B13653755 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde

5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde

Cat. No.: B13653755
M. Wt: 169.21 g/mol
InChI Key: SCWMUQCWCFNKKD-UHFFFAOYSA-N
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Description

5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C6H7N3OS. It is a pyrimidine derivative, characterized by the presence of an amino group at the 5th position, a methylthio group at the 2nd position, and an aldehyde group at the 4th position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cyanomethyl acetate and thiourea.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium methoxide in a solvent like tetrahydrofuran (THF) at a temperature range of 10-20°C.

    Intermediate Formation: The intermediate formed is then treated with methyl formate, followed by the addition of 2-methyl-2-thiouracil.

    Final Product: The final product, this compound, is obtained after purification steps involving recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
  • 4-Amino-2-(methylthio)pyrimidine-5-methanol
  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

Comparison:

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

5-amino-2-methylsulfanylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H7N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2-3H,7H2,1H3

InChI Key

SCWMUQCWCFNKKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C=O)N

Origin of Product

United States

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